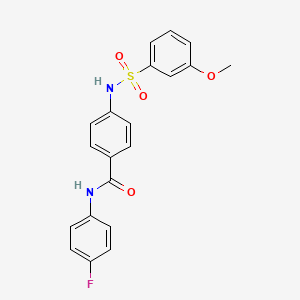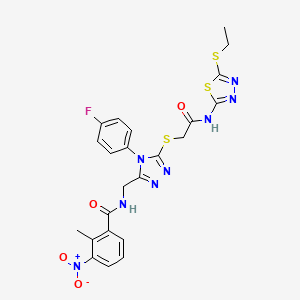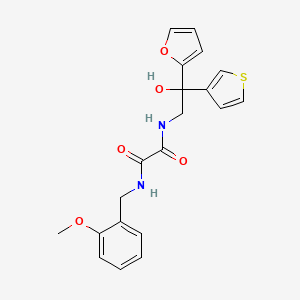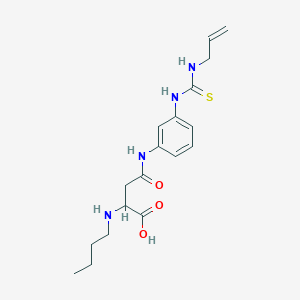
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide is a useful research compound. Its molecular formula is C23H20N4O3S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential
The research on similar compounds, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), a novel ALK5 inhibitor, highlights its potential for treating fibrosis and its anti-metastatic effects in breast cancer models. The pharmacokinetics, tissue distribution, and metabolism of IN-1130 were thoroughly investigated, showcasing its effectiveness as an oral anti-fibrotic agent due to favorable plasma half-lives and bioavailability in various animal models, along with high distribution into liver, kidneys, and lungs (Kim et al., 2008).
Anticancer and Antimicrobial Activities
Several studies have synthesized and characterized compounds with structural similarities, revealing significant anticancer and antimicrobial activities. For instance, novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids have been designed, synthesized, and evaluated for their cytotoxicity against cancer cells and antibacterial activity, particularly against Gram-negative bacteria E. coli. These hybrids, especially compound 8f, showed promising anticancer and antimicrobial properties, supported by docking studies to understand their binding mode at the active site of target enzymes (Bolakatti et al., 2020).
Molecular Docking and Computational Studies
Research involving antimalarial sulfonamides against COVID-19 explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing excellent antimalarial activity and potential against SARS-CoV-2 through molecular docking studies. This work exemplifies the compound's versatility in drug development, particularly in the context of emerging infectious diseases (Fahim & Ismael, 2021).
Synthesis and Characterization
The synthesis and characterization of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives showcase the compound's utility in catalysis. These complexes have demonstrated good to high activities in ethylene oligomerization, indicating the compound's role in industrial applications and synthetic chemistry (Wang, Shen, & Sun, 2009).
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-(quinolin-2-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-24-21(28)12-18-14-31-23(26-18)27-22(29)16-7-10-19(11-8-16)30-13-17-9-6-15-4-2-3-5-20(15)25-17/h2-11,14H,12-13H2,1H3,(H,24,28)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUCYOYYSVVOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2661881.png)


![3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661889.png)

![1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2661892.png)
![5-Butylsulfanyl-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661893.png)


![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)
![2-[[6-(p-tolyl)pyridazin-3-yl]thio]-N-(tetrahydrofurfuryl)acetamide](/img/structure/B2661897.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661898.png)
![N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2661900.png)

